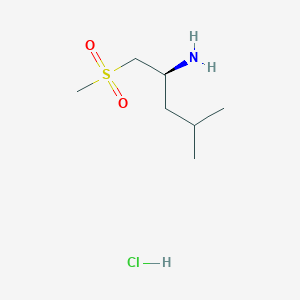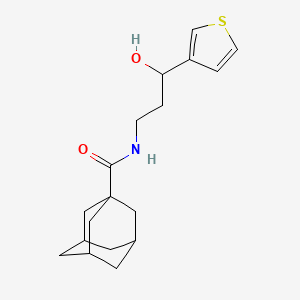
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide, also known as THPAC, is a novel compound with potential applications in scientific research.
Wirkmechanismus
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide exerts its neuroprotective effects through a variety of mechanisms. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and neuronal survival. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also has antioxidant properties, which help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its high purity and yield, which makes it suitable for use in lab experiments. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is also stable and can be stored for long periods of time without degradation. However, one limitation of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its relatively high cost compared to other compounds used in scientific research.
Zukünftige Richtungen
There are several potential future directions for research on (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of traumatic brain injury (TBI) and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Conclusion
In conclusion, (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is a novel compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Synthesemethoden
The synthesis of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 3-mercapto-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to obtain (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuropharmacology. It has been shown to have neuroprotective properties, with the ability to protect neurons from oxidative stress and excitotoxicity. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHSVMFPMONFBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)
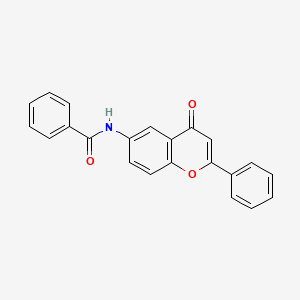

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
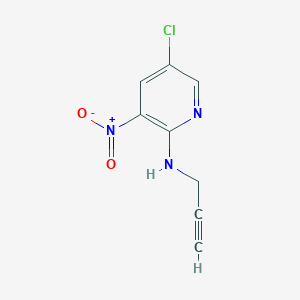
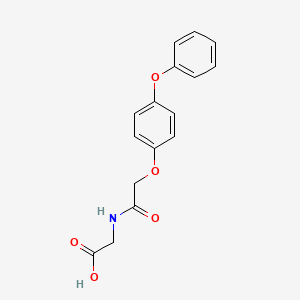
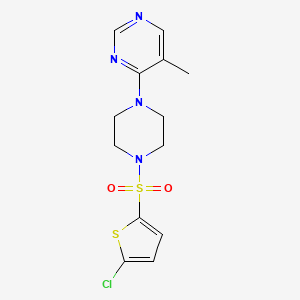
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)
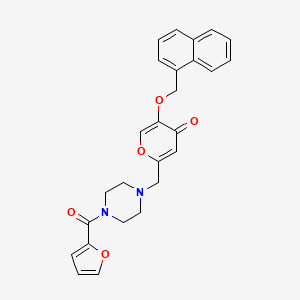

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)

